1-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione
Description
This compound is a piperidine-2,6-dione derivative featuring a sulfonyl-ethyl linker connecting a 4-(2-fluorophenyl)piperazine moiety to the central heterocyclic core. Its molecular structure integrates a fluorinated aromatic group, which may enhance lipophilicity and receptor binding specificity.
Properties
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4S/c18-14-4-1-2-5-15(14)19-8-10-20(11-9-19)26(24,25)13-12-21-16(22)6-3-7-17(21)23/h1-2,4-5H,3,6-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANKDNRWJXYUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C16H20FN3O3S
Research indicates that compounds with a piperazine moiety often exhibit diverse pharmacological effects. The presence of the sulfonyl group enhances the compound's ability to interact with biological targets. Notably, compounds similar to this one have shown:
- Monoamine Oxidase (MAO) Inhibition : Some derivatives have been studied for their ability to inhibit MAO-A and MAO-B, which are important in the metabolism of neurotransmitters. For instance, related compounds demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, indicating potent activity .
- Antibacterial Activity : The antibacterial properties of piperazine derivatives have been well documented, with studies showing effectiveness against various bacterial strains .
Biological Activity Data
A summary of the biological activities associated with this class of compounds is presented in Table 1.
| Biological Activity | IC50 Values (µM) | Reference |
|---|---|---|
| MAO-B Inhibition | 0.013 | |
| Antibacterial Activity | Various (up to 2.14) | |
| Acetylcholinesterase Inhibition | Not specified |
Study on MAO Inhibition
In a study focusing on the design and synthesis of pyridazinone derivatives, compounds containing the 2-fluorophenyl piperazine moiety were evaluated for their MAO inhibitory activities. The most potent derivatives exhibited selective inhibition of MAO-B, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Antibacterial Evaluation
Another research effort evaluated a series of piperazine-based compounds for antibacterial activity. The synthesized derivatives showed significant inhibition against several bacterial strains, with some exhibiting IC50 values lower than established antibiotics . These findings support the potential use of such compounds in developing new antibacterial agents.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound is compared to analogs with modifications in the arylpiperazinyl group, linker length, and substituent positions (Table 1).
Table 1: Structural and Physicochemical Comparisons
*Calculated based on a related compound in .
- Substituent Position : The target compound’s 2-fluorophenyl group (vs. 3-fluorophenyl in ) may alter steric and electronic interactions with biological targets.
- logP : The higher logP of 3a (3.64) suggests greater lipophilicity than the target compound, which might correlate with improved membrane permeability but reduced aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
